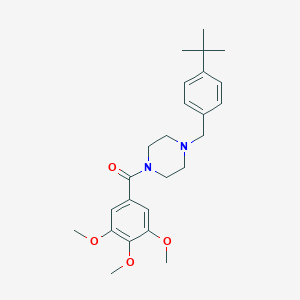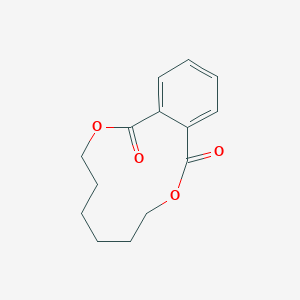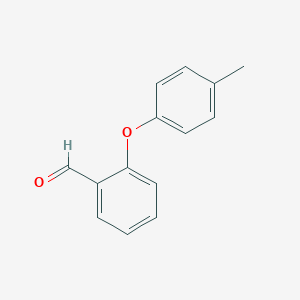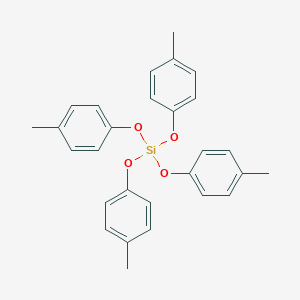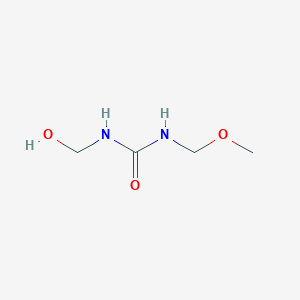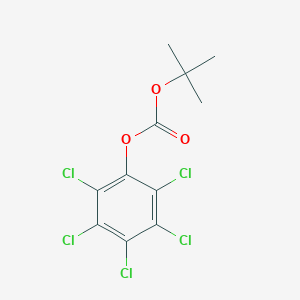
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Overview
Description
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMIT) is a small molecule compound that has been gaining attention in recent years due to its potential applications in scientific research. CPMIT has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive option for scientists looking to study the effects of small molecules on biological systems.
Scientific Research Applications
Antioxidant Potential
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound, has been studied for its antioxidant potential. It was found to have significant reducing potential, potentially translating into antioxidant activity. This compound was effective in various assays, indicating its capability to induce endogenous defense systems and prevent radical chain reactions, suggesting potential as an antioxidant for further investigations (Shehzadi et al., 2018).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including similar compounds to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, have been assessed for their ability to inhibit corrosion in mild steel in sulphuric acid. These studies reveal the protective layer formation on the metal surface and suggest a mixed physisorption and chemisorption mechanism, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).
Aromatase Inhibition
Compounds like 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles, closely related to this compound, have shown potent inhibitory activity against aromatase (CYP19), an enzyme involved in steroid synthesis. This finding suggests their potential application in conditions where aromatase inhibition is beneficial (Lézé et al., 2006).
Antimicrobial Activity
A novel bicyclic thiohydantoin fused to pyrrolidine compound, structurally similar to this compound, demonstrated antibacterial activity against various bacterial strains and mycobacterial strains. These findings indicate the potential of such compounds in antimicrobial applications (Nural et al., 2018).
Electrochemical Properties
The oxidation and reduction potentials of imidazole-2-thiols, including 1-methylimidazole-2-thiol, which is structurally related to this compound, have been determined. These studies provide insight into the thermodynamic and electrochemical properties of such compounds, which can be crucial for various applications in chemistry and materials science (Po et al., 1991).
Antitumor Effects
R115777, a compound structurally similar to this compound, has been identified as a potent inhibitor of farnesyl protein transferase with significant antitumor effects. This compound's development history and its pharmacological properties highlight its potential in cancer therapy (Venet et al., 2003).
Antiviral Activity
Compounds like 5-(4-chlorophenyl)-1,3,4-Thiadiazole sulfonamides, structurally related to this compound, have demonstrated antiviral activity, particularly against tobacco mosaic virus. This suggests their potential application in the development of antiviral agents (Chen et al., 2010).
properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNOPLNIDBIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372652 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17452-31-2 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




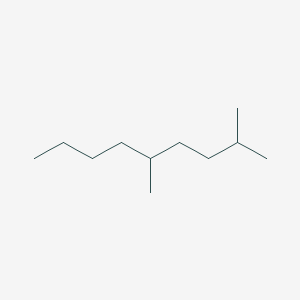



![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
